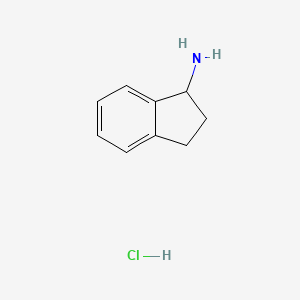

1-Aminoindane Hydrochloride

Übersicht

Beschreibung

1-Aminoindane Hydrochloride is a chemical compound with the molecular formula C9H12ClN. It is an important pharmaceutical intermediate and organic synthetic material.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1-Aminoindane Hydrochloride can be synthesized through several methods. One common method involves the reduction of 1-indanone using a reducing agent such as lithium aluminum hydride, followed by the reaction with hydrochloric acid to form the hydrochloride salt . Another method involves the resolution of racemic 1-aminoindan using D-mandelic acid as a chiral resolving agent, followed by crystallization and separation to obtain the desired enantiomer .

Industrial Production Methods: The industrial production of this compound typically involves the use of large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process may include steps such as heating, refluxing, crystallization, and purification to obtain the final product .

Analyse Chemischer Reaktionen

1-Aminoindane Hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.

Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

1-Aminoindane Hydrochloride has been identified as a significant compound in the development of pharmaceutical agents. Its primary applications include:

- Monoamine Oxidase Inhibition : Compounds derived from 1-aminoindane have shown efficacy as inhibitors of monoamine oxidase, an enzyme linked to the metabolism of neurotransmitters such as serotonin and dopamine. This property suggests potential use in treating mood disorders and depression .

- Adrenolytic Activity : The compound exhibits adrenolytic activity, which could be beneficial in managing cardiovascular diseases by modulating adrenergic responses .

- Antiparkinsonian Agents : 1-Aminoindane derivatives, such as Rasagiline mesylate, are under investigation for their ability to alleviate symptoms of Parkinson's disease. These compounds may enhance dopaminergic activity in the brain, providing symptomatic relief .

Synthesis and Asymmetric Resolution

The synthesis of enantiomerically pure forms of 1-aminoindane is crucial for its application in pharmaceuticals. Key methods include:

- Asymmetric Synthesis : A practical method for synthesizing (S)-1-aminoindane involves using chiral auxiliaries like (R)-phenylglycine amide. This approach yields high enantiomeric excesses (>98%) and is essential for developing specific therapeutic agents .

- Chiral Catalysis : Recent studies have explored the use of chiral catalysts (e.g., rhodium and ruthenium) to achieve enantioselective hydrosilylation reactions, resulting in (R)-1-aminoindane with varying yields (8–41%) depending on the reaction conditions .

Toxicological Profile

While exploring the applications of this compound, it is essential to consider its safety profile:

- Irritation Potential : The compound is classified as causing skin and eye irritation, necessitating careful handling during research and application .

- Genotoxicity Studies : Ongoing research into the genotoxicity of 1-aminoindane derivatives is crucial for ensuring their safety in clinical applications. Current data suggest a need for further investigation to assess long-term effects .

Case Studies and Research Findings

Several studies have documented the promising applications of this compound:

- A study highlighted the successful asymmetric synthesis of (S)-1-aminoindane using a novel chiral auxiliary, emphasizing its pharmaceutical importance as a building block for drugs targeting neurological disorders .

- Another investigation into substituted 1-aminoindane derivatives demonstrated their potential as anti-inflammatory agents, expanding the scope of therapeutic applications beyond neuropharmacology .

Wirkmechanismus

The mechanism of action of 1-Aminoindane Hydrochloride involves its interaction with neurotransmitter systems in the brain. It is known to modulate catecholamine levels, particularly serotonin, dopamine, and norepinephrine. The compound exerts its effects by inhibiting the reuptake of these neurotransmitters, leading to increased levels in the synaptic cleft. This action is similar to that of other monoamine oxidase inhibitors, which are used in the treatment of neurodegenerative diseases .

Vergleich Mit ähnlichen Verbindungen

1-Aminoindane Hydrochloride is structurally related to other aminoindanes, such as:

2-Aminoindane: A positional isomer with similar pharmacological properties but different chemical reactivity.

5,6-Methylenedioxy-2-aminoindane (MDAI): Known for its psychoactive effects and use as a recreational drug.

5-Iodo-2-aminoindane (5-IAI): Studied for its potential therapeutic effects and neuroprotective properties.

Biologische Aktivität

1-Aminoindane hydrochloride, a compound with the chemical formula CHClN, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis, and potential therapeutic applications based on various studies and research findings.

This compound is derived from the indane structure, which is a bicyclic compound. The synthesis of 1-aminoindane typically involves several methods, including asymmetric synthesis techniques that yield enantiomerically pure forms. Notably, a practical asymmetric synthesis has been reported that achieves high enantiomeric excess (ee) using chiral auxiliaries, indicating its potential for pharmaceutical applications .

Biological Activities

This compound exhibits several notable biological activities:

- Monoamine Oxidase Inhibition : This compound has been identified as an inhibitor of monoamine oxidase (MAO), an enzyme responsible for the breakdown of neurotransmitters such as serotonin and dopamine. Inhibition of MAO can enhance the levels of these neurotransmitters in the brain, suggesting potential applications in treating mood disorders and neurodegenerative diseases .

- Neuroprotective Effects : Research indicates that derivatives of 1-aminoindane may possess neuroprotective properties. For instance, R(+)-N-propargyl-1-aminoindan has demonstrated efficacy in various in vitro and in vivo models relevant to neurological conditions like stroke and brain trauma . This suggests that this compound could be explored for similar therapeutic roles.

- Adrenolytic Activity : Compounds related to 1-aminoindane have also shown adrenolytic activity, which may contribute to their therapeutic effects in managing stress-related conditions and cardiovascular issues .

Case Studies and Research Findings

Several studies have documented the biological activity of this compound and its derivatives:

- Study on MAO Inhibition : A patent described the use of N-cyclopropyl-1-aminoindane compounds as effective MAO inhibitors. The study employed the Kynuramine method for evaluating MAO activity, demonstrating significant inhibition compared to control groups .

- Neuroprotective Studies : A study focusing on R(+)-N-propargyl-1-aminoindan highlighted its neuroprotective effects against ischemic damage in animal models. The compound was shown to significantly reduce neuronal death and improve functional outcomes post-injury .

Data Table: Biological Activities of this compound

Eigenschaften

IUPAC Name |

2,3-dihydro-1H-inden-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N.ClH/c10-9-6-5-7-3-1-2-4-8(7)9;/h1-4,9H,5-6,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHAAGWRBIVCBSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2C1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80383207 | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70146-15-5 | |

| Record name | 1-Aminoindane hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070146155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 70146-15-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=186227 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Aminoindane Hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80383207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-AMINOINDANE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QG7BG5MQU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.